molecular formula C11H9ClO2 B1309475 3,5-Dimethyl-benzofuran-2-carbonyl chloride CAS No. 16817-33-7

3,5-Dimethyl-benzofuran-2-carbonyl chloride

Cat. No.: B1309475
CAS No.: 16817-33-7
M. Wt: 208.64 g/mol
InChI Key: RUWQVSWMIOZFIL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-benzofuran-2-carbonyl chloride is a benzofuran derivative featuring methyl substituents at the 3- and 5-positions of the aromatic ring and a reactive carbonyl chloride group at position 2. Benzofuran-based acyl chlorides are critical intermediates in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, owing to their electrophilic reactivity.

Properties

IUPAC Name

3,5-dimethyl-1-benzofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWQVSWMIOZFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406373
Record name 3,5-Dimethyl-benzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16817-33-7
Record name 3,5-Dimethyl-2-benzofurancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16817-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-benzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,5-Dimethyl-benzofuran-2-carbonyl chloride typically involves the chlorination of 3,5-Dimethyl-benzofuran-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:

3,5-Dimethyl-benzofuran-2-carboxylic acid+SOCl23,5-Dimethyl-benzofuran-2-carbonyl chloride+SO2+HCl\text{3,5-Dimethyl-benzofuran-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,5-Dimethyl-benzofuran-2-carboxylic acid+SOCl2​→3,5-Dimethyl-benzofuran-2-carbonyl chloride+SO2​+HCl

Chemical Reactions Analysis

3,5-Dimethyl-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:

  • Substitution Reactions: : It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:

    3,5-Dimethyl-benzofuran-2-carbonyl chloride+RNH23,5-Dimethyl-benzofuran-2-carboxamide+HCl\text{this compound} + \text{RNH}_2 \rightarrow \text{3,5-Dimethyl-benzofuran-2-carboxamide} + \text{HCl} 3,5-Dimethyl-benzofuran-2-carbonyl chloride+RNH2​→3,5-Dimethyl-benzofuran-2-carboxamide+HCl

  • Hydrolysis: : In the presence of water, it hydrolyzes to form 3,5-Dimethyl-benzofuran-2-carboxylic acid and hydrochloric acid:

    3,5-Dimethyl-benzofuran-2-carbonyl chloride+H2O3,5-Dimethyl-benzofuran-2-carboxylic acid+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{3,5-Dimethyl-benzofuran-2-carboxylic acid} + \text{HCl} 3,5-Dimethyl-benzofuran-2-carbonyl chloride+H2​O→3,5-Dimethyl-benzofuran-2-carboxylic acid+HCl

  • Oxidation and Reduction:

Scientific Research Applications

3,5-Dimethyl-benzofuran-2-carbonyl chloride is primarily used in proteomics research as a biochemical reagent . Its applications extend to various fields, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-benzofuran-2-carbonyl chloride is not extensively studied. as a benzofuran derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and electrophilic properties . The compound may exert its effects by forming covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Key Comparisons:

Electronic Effects: The methyl groups in this compound donate electron density via induction, reducing the electrophilicity of the carbonyl carbon compared to chlorine-substituted analogs like 2-(2,4-dichlorophenoxy)butanoyl chloride. The latter’s electron-withdrawing Cl substituents increase reactivity in nucleophilic acyl substitution reactions .

Steric and Solubility Profiles: Quinoline-based derivatives (e.g., 2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride) exhibit greater aromatic bulk, likely reducing solubility in polar solvents but enhancing thermal stability. In contrast, the benzofuran scaffold balances moderate steric hindrance with better lipophilicity, advantageous in agrochemical formulations .

Synthetic Utility :

  • Compounds like 5-phenylfuran-2-carbonyl chloride, with a phenyl substituent, may undergo faster coupling reactions due to increased electrophilicity, whereas methyl-substituted benzofurans might require harsher conditions or catalysts for similar transformations .

Research Findings and Limitations

  • Herbicidal Potential: While highlights herbicidal activity in structurally related compounds, specific data for this compound remains unreported. Its methyl groups may improve membrane permeability in plant systems, but bioactivity studies are needed .
  • Data Gaps : The provided evidence lacks quantitative metrics (e.g., melting points, reaction rates). For instance, the reactivity hierarchy inferred here relies on substituent effects rather than experimental kinetics.

Biological Activity

3,5-Dimethyl-benzofuran-2-carbonyl chloride is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClO2C_{11}H_{9}ClO_{2} with a molecular weight of 208.64 g/mol. The compound features a carbonyl chloride functional group that enhances its reactivity, allowing it to participate in various biochemical reactions.

The mechanism by which this compound exerts its biological effects is primarily through its electrophilic carbonyl group, which can interact with nucleophiles in biological systems. This interaction can lead to the formation of amides or esters upon reaction with amines or alcohols, respectively. Such transformations are crucial for the compound's role as an intermediate in synthesizing more complex bioactive molecules.

Anticancer Activity

Numerous studies have explored the anticancer potential of benzofuran derivatives, with this compound being a significant candidate. Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : A study evaluated the antiproliferative effects of several benzofuran derivatives against human cancer cell lines. Results showed that compounds similar to this compound exhibited significant growth inhibition, with some derivatives achieving GI50GI_{50} values below 1 µM across multiple cell lines .
  • Mechanism : The compound has been shown to inhibit tubulin polymerization, which is essential for cancer cell division. In one study, derivatives demonstrated up to 70% inhibition of tubulin polymerization compared to control compounds .

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives have been reported to exhibit antimicrobial activity. The presence of the carbonyl chloride group may enhance interactions with microbial targets.

  • Research Findings : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameKey FeaturesBiological Activity
Benzofuran-2-carboxylic acid Lacks the chloroformyl groupLess reactive in substitution
3,5-Dimethyl-benzofuran No carbonyl chloride groupReduced versatility
Benzofuran-2-carbonyl chloride Lacks methyl groupsMay affect reactivity and activity

The presence of the carbonyl chloride group in this compound significantly enhances its reactivity and potential for forming biologically active derivatives.

Q & A

Q. What are the recommended synthetic methodologies for 3,5-Dimethyl-benzofuran-2-carbonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzofuran-derived acyl chlorides typically involves multi-step protocols, such as:

  • Chlorination of precursor acids : Reacting 3,5-dimethyl-benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
  • Optimization via single-factor experiments : Adjust parameters (temperature, stoichiometry, solvent) systematically. For example, highlights a 63% yield optimization for a structurally similar compound (3,5-dichlorobenzoyl chloride) by optimizing chlorination steps and purification .
  • Purity validation : Use GC-MS or HPLC to monitor side products (e.g., residual solvents or unreacted acid).

Q. How can researchers characterize the structural and spectral properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl groups (δ ~2.3–2.5 ppm for CH₃), aromatic protons (δ ~6.5–7.5 ppm), and carbonyl chloride (C=O stretch at ~1750–1800 cm⁻¹ in IR). Compare with NIST spectral databases for validation .
  • X-ray crystallography : For definitive structural confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve molecular packing and bond angles .
  • Mass spectrometry : Confirm molecular ion ([M]⁺) and fragmentation patterns using high-resolution MS.

Q. What safety protocols are critical for handling this acyl chloride in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods.
  • Emergency procedures : For inhalation, relocate to fresh air and use artificial respiration devices (avoid mouth-to-mouth). For spills, neutralize with sodium bicarbonate .
  • Storage : Store in sealed containers under inert gas (argon/nitrogen) to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation techniques : Compare experimental NMR/IR with computational predictions (DFT calculations). For example, discrepancies in carbonyl stretching frequencies may arise from solvent polarity or crystallographic disorder .
  • Crystallographic refinement : Use SHELXL to model disorder or twinning artifacts. notes SHELX’s robustness in handling high-resolution or twinned macromolecular data, which can be adapted for small molecules .
  • Impurity profiling : Employ tandem MS/MS to identify trace by-products interfering with spectral assignments.

Q. What strategies mitigate side reactions during derivatization of this compound?

Methodological Answer:

  • Steric and electronic control : The 3,5-dimethyl groups increase steric hindrance, potentially slowing nucleophilic acyl substitution. Use bulky amines or low-temperature conditions to suppress over-reactivity.
  • In-situ quenching : Add scavengers (e.g., molecular sieves) to absorb HCl by-products, which can catalyze hydrolysis or polymerization.
  • Reaction monitoring : Use inline FTIR or Raman spectroscopy to track acyl chloride consumption in real time.

Q. How can researchers design experiments to study the compound’s reactivity in complex matrices (e.g., biological systems)?

Methodological Answer:

  • Proteomic profiling : Label proteins via acyl chloride-mediated conjugation (e.g., forming amide bonds with lysine residues). Validate using SDS-PAGE and MALDI-TOF.
  • Stability studies : Assess hydrolysis kinetics in PBS buffer at physiological pH (7.4) using UV-Vis spectroscopy to quantify degradation products.
  • Computational docking : Model interactions with target enzymes (e.g., serine hydrolases) using molecular dynamics simulations to predict reactivity hotspots.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-benzofuran-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-benzofuran-2-carbonyl chloride

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